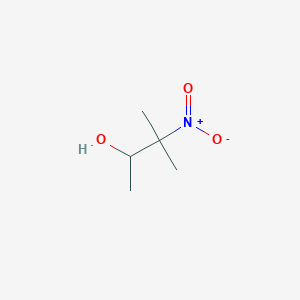

3-Methyl-3-nitrobutan-2-ol

Description

Properties

IUPAC Name |

3-methyl-3-nitrobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFMATZFWFEEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280616 | |

| Record name | 3-methyl-3-nitrobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20575-38-6 | |

| Record name | NSC17685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-3-nitrobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-nitrobutan-2-ol can be synthesized through the nitration of 3-methyl-2-butanol. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro alcohol.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-3-nitrobutan-2-ol may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-Methyl-3-nitrobutan-2-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 3-methyl-3-nitrobutan-2-one.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: 3-Methyl-3-nitrobutan-2-one.

Reduction: 3-Methyl-3-aminobutan-2-ol.

Substitution: 3-Methyl-3-chlorobutan-2-ol.

Scientific Research Applications

Chemistry

3-Methyl-3-nitrobutan-2-ol serves as an important reagent in organic synthesis. It is utilized to study nitro group chemistry and as a precursor for synthesizing various organic compounds. Its oxidation and reduction properties allow it to participate in diverse chemical reactions, contributing to the development of new synthetic methodologies.

Biology

In biological research, this compound is examined for its interactions with enzymes and potential biological activity. For instance, it has been used to investigate enzymatic oxidation processes in microorganisms like Fusarium oxysporum, demonstrating its utility in microbiological studies.

Medicine

The compound is being explored as a precursor for pharmaceuticals. Its structural features allow it to be modified into various bioactive molecules. Research has indicated potential therapeutic applications due to its interactions at the molecular level, particularly with nitroalkane oxidase enzymes, which are crucial in metabolic pathways .

Industrial Applications

In the industrial sector, 3-Methyl-3-nitrobutan-2-ol is utilized in the production of specialty chemicals. It acts as an intermediate in the synthesis of other compounds and is valuable for producing nitro alcohols that can be further transformed into pharmaceuticals or agrochemicals .

Asymmetric Reduction Studies

A significant study involved the asymmetric reduction of nitro ketones using biocatalysts like Candida parapsilosis. This research demonstrated that 3-Methyl-3-nitrobutan-2-ol could be produced with high enantioselectivity, yielding enantiomerically pure products that are essential for pharmaceutical applications . The use of whole cells as biocatalysts provided a more environmentally friendly approach compared to traditional synthetic methods.

Enzymatic Mechanism Exploration

Another study focused on the mechanism of action involving nitroalkane oxidase enzymes. Researchers utilized 3-Methyl-3-nitrobutan-2-ol to elucidate the biochemical pathways involved in nitro compound metabolism. This research highlighted how environmental factors such as pH and temperature influence the efficacy of enzymatic reactions involving this compound .

Mechanism of Action

The mechanism of action of 3-Methyl-3-nitrobutan-2-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tertiary Alcohols Without Nitro Substituents

3-Methylbutan-2-ol

- Structure : Tertiary alcohol with a methyl group at the 3-position but lacks the nitro group.

- Molecular Weight : 88.15 g/mol .

- Boiling Point : 112°C .

- Key Differences :

2,3-Dimethylbutan-2-ol

- Structure : Tertiary alcohol with two methyl groups at the 2-position.

- Key Differences: Higher steric hindrance around the hydroxyl group, reducing nucleophilic reactivity. No nitro group limits applications in redox reactions or as a nitroalkane precursor .

Unsaturated Alcohols

2-Methyl-3-buten-2-ol

- Structure : Unsaturated tertiary alcohol with a double bond.

- Molecular Weight : 86.13 g/mol .

- Boiling Point : 98–99°C .

- Key Differences :

3-Methyl-2-buten-1-ol

Nitro-Substituted Alcohols

3-Nitro-2-butanol

- Structure : Secondary alcohol with a nitro group at the 3-position.

- Key Differences: Secondary vs. tertiary alcohol: Higher acidity in 3-nitro-2-butanol due to less steric shielding of the hydroxyl group. Potential for different regioselectivity in reactions involving the nitro group.

Comparative Data Table

Key Research Findings

- Acidity: The nitro group in 3-methyl-3-nitrobutan-2-ol increases the acidity of the hydroxyl group compared to non-nitro tertiary alcohols (e.g., 3-methylbutan-2-ol) due to electron-withdrawing effects .

- Stability: Tertiary nitro alcohols like 3-methyl-3-nitrobutan-2-ol are more prone to decomposition under acidic or basic conditions compared to non-nitro analogs .

- Synthetic Utility: The nitro group enables reduction to amines, offering pathways to β-nitro alcohols and subsequent derivatives, a feature absent in non-nitro compounds .

Biological Activity

3-Methyl-3-nitrobutan-2-ol (CAS Number: 20575-38-6) is a nitro alcohol that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by a nitro group and a secondary alcohol, suggests potential biological activities that warrant investigation.

- Molecular Formula : CHNO

- Molecular Weight : 133.146 g/mol

- Density : 1.093 g/cm³

- Boiling Point : 207.3°C at 760 mmHg

- Flash Point : 89.6°C

Antiviral Properties

3-Methyl-3-nitrobutan-2-ol has been reported to exhibit antiviral activity, particularly against orthomyxoviruses and paramyxoviruses. A study indicated that this compound could act as a selective inhibitor of viral neuraminidases, which are crucial for the replication and spread of these viruses . This mechanism suggests that it may be useful in developing antiviral therapies.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of 3-Methyl-3-nitrobutan-2-ol. It has been studied for its ability to inhibit the growth of various pathogenic microorganisms, indicating its possible application in treating infections .

Case Studies and Research Findings

- In Vitro Studies : In one notable study, the compound was tested against several strains of influenza virus. The results showed a significant reduction in viral titers, suggesting its efficacy as an antiviral agent .

- Mechanism of Action : The mechanism by which 3-Methyl-3-nitrobutan-2-ol exerts its biological effects appears to involve the inhibition of viral enzyme activity, which is critical for viral replication. This was demonstrated through enzyme assays that measured the compound's ability to inhibit neuraminidase activity in vitro .

- Synergistic Effects : Further investigations have explored the synergistic effects of combining 3-Methyl-3-nitrobutan-2-ol with other antiviral agents. Results indicated enhanced antiviral activity when used in combination, suggesting potential for developing more effective therapeutic strategies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for 3-methyl-3-nitrobutan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 3-methyl-3-nitrobutan-2-ol can be approached via nitroaldol (Henry) reactions or nitration of preformed alcohols. For example, nitration of 3-methylbutan-2-ol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) may yield the nitro derivative. Key variables include:

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 3-methyl-3-nitrobutan-2-ol?

Methodological Answer:

- ¹H NMR: The tertiary alcohol proton (δ ~2.1 ppm) and nitro group proximity to the methyl groups (δ ~1.3 ppm) produce distinct splitting patterns. Coupling constants (J) differentiate between cis/trans conformers.

- ¹³C NMR: The quaternary carbon bearing the nitro group appears at δ ~95 ppm, while the alcohol-bearing carbon resonates at δ ~70 ppm.

- IR: Strong absorbance at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

Q. What thermodynamic properties (e.g., boiling point, stability) are critical for handling 3-methyl-3-nitrobutan-2-ol?

Methodological Answer:

- Boiling Point: Estimated at ~180°C (extrapolated from analogs like 3,3-dimethylbutan-2-ol, bp 140°C ).

- Thermal Stability: Decomposes above 200°C, releasing NOₓ gases. Differential Scanning Calorimetry (DSC) is recommended to assess exothermic peaks.

- Storage: Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. How does the nitro group in 3-methyl-3-nitrobutan-2-ol influence its stability under varying pH and redox conditions?

Methodological Answer:

- Acidic Conditions: Protonation of the nitro group leads to resonance stabilization, reducing reactivity.

- Basic Conditions: Hydroxide ions may deprotonate the alcohol, triggering elimination (e.g., forming nitroalkenes).

- Redox Reactions: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, altering solubility and bioactivity .

Q. What stereoelectronic effects govern the reactivity of 3-methyl-3-nitrobutan-2-ol in nucleophilic substitutions?

Methodological Answer: The nitro group’s electron-withdrawing nature polarizes the adjacent C-O bond, enhancing leaving group ability. Steric hindrance from the methyl groups directs nucleophiles to the less hindered face. Computational modeling (DFT) predicts activation energies for SN1 vs. SN2 pathways, with SN1 favored due to carbocation stabilization by the nitro group .

Q. Which analytical methods (e.g., GC-MS, HPLC) are optimal for quantifying trace impurities in 3-methyl-3-nitrobutan-2-ol?

Methodological Answer:

- GC-MS: Use a polar column (e.g., DB-WAX) with a temperature ramp (50°C → 250°C at 10°C/min). Monitor m/z 133 (M⁺–NO₂).

- HPLC: C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA .

Q. How can conflicting data on reaction kinetics (e.g., solvent effects) be reconciled in studies of 3-methyl-3-nitrobutan-2-ol?

Methodological Answer: Contradictions often arise from solvent polarity and trace metal impurities. For reproducibility:

Q. What mechanistic pathways explain the compound’s behavior in radical-mediated reactions?

Methodological Answer: The nitro group acts as a radical scavenger, terminating chain reactions. ESR studies reveal stable nitroxide radical intermediates during photolysis. For synthetic applications, AIBN or UV initiation is recommended to generate radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.